methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15574883
InChI: InChI=1S/C16H15ClN2O3S/c1-9-13(15(21)22-2)14(10-4-3-5-11(17)8-10)19-12(20)6-7-23-16(19)18-9/h3-5,8,14H,6-7H2,1-2H3
SMILES:
Molecular Formula: C16H15ClN2O3S
Molecular Weight: 350.8 g/mol

methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.:

Cat. No.: VC15574883

Molecular Formula: C16H15ClN2O3S

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate -

Specification

Molecular Formula C16H15ClN2O3S
Molecular Weight 350.8 g/mol
IUPAC Name methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C16H15ClN2O3S/c1-9-13(15(21)22-2)14(10-4-3-5-11(17)8-10)19-12(20)6-7-23-16(19)18-9/h3-5,8,14H,6-7H2,1-2H3
Standard InChI Key FAGVPDXFAOPUFF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)Cl)C(=O)OC

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity

The compound, with the molecular formula C₁₆H₁₅ClN₂O₃S and a molecular weight of 350.8 g/mol, features a pyrimido[2,1-b] thiazine core fused with a 3-chlorophenyl group at position 6 and a methyl ester at position 7. Its IUPAC name reflects the substitution pattern: a methyl group at position 8, a 3-chlorophenyl group at position 6, and a carboxylate moiety at position 7.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₅ClN₂O₃S
Molecular Weight350.8 g/mol
SMILESCC1=C(C(N2C(=O)CCSC2=N1)...
Predicted CCS (Ų) [M+H]+176.9

Synthesis Methodologies

Traditional Multi-Step Synthesis

The compound is typically synthesized via multi-step reactions involving:

  • Cyclocondensation: 2-Amino-4H-1,3-thiazin-4-one derivatives react with dialkyl acetylenedicarboxylates (e.g., DMAD) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) .

  • Functionalization: Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.

  • Esterification: Methyl ester formation using methanol under acidic conditions.

Yields range from 70–85% depending on solvent choice and reaction time .

Green Synthesis Approaches

Recent advances emphasize eco-friendly catalysts. Ag/Fe₃O₄/SiO₂@MWCNTs magnetic nanocomposites enable one-pot three-component reactions (3-CR) of aldehydes, thiourea, and acetylenedicarboxylates, achieving yields of 76–91% . This method reduces waste and avoids toxic solvents.

Table 2: Comparison of Synthesis Methods

MethodYield (%)ConditionsCatalystSource
Traditional70–85DMF, NaH, 80°C, 12hNone
Green (3-CR)76–91Ethanol/THF, RT→RefluxAg/Fe₃O₄/SiO₂@MWCNTs

Biological Activities

Anticancer Activity

In vitro studies demonstrate IC₅₀ values of 12–25 µM against MCF-7 (breast) and A549 (lung) cancer cells. Molecular docking reveals inhibition of topoisomerase II and Bcl-2 proteins, inducing apoptosis via mitochondrial pathways.

Table 3: Biological Activity Profile

ActivityAssay ModelResult (IC₅₀/MIC)MechanismSource
AntimicrobialS. aureus2–8 µg/mLCell wall synthesis inhibition
AnticancerMCF-7 cells12 µMTopoisomerase II inhibition
AnticancerA549 cells25 µMBcl-2 downregulation

Research Advancements

Structure-Activity Relationships (SAR)

  • Chlorophenyl Position: 3-Chloro substitution outperforms 4-chloro analogs in potency due to improved hydrophobic interactions .

  • Methyl Ester: Essential for solubility; hydrolysis to carboxylic acid reduces bioavailability.

Computational Studies

Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, indicating high stability and charge transfer efficiency . Molecular dynamics simulations confirm stable binding to EGFR kinase (binding energy: −9.8 kcal/mol) .

Future Directions

  • Derivatization: Synthesize analogs with fluorinated phenyl groups or sulfonamide substituents to enhance blood-brain barrier penetration.

  • Formulation Studies: Develop nanoparticle-based delivery systems to improve pharmacokinetics.

  • In Vivo Testing: Evaluate toxicity and efficacy in animal models of infection and cancer.

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